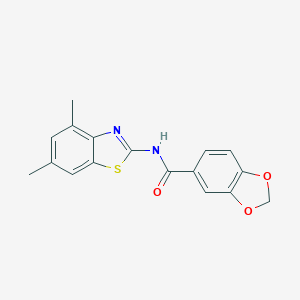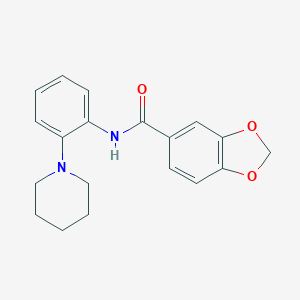![molecular formula C21H23N3O2 B251388 N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251388.png)
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide, also known as NEB, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic applications.
作用机制
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide exerts its therapeutic effects by binding to and inhibiting specific enzymes or receptors in the body. For example, in cancer research, this compound inhibits the activity of the MAPK pathway by binding to and blocking the activity of the upstream kinase, MEK. In Alzheimer's disease research, this compound binds to and inhibits the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce amyloid-beta peptides. In Parkinson's disease research, this compound acts as an antioxidant, scavenging free radicals and reducing oxidative stress in dopaminergic neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, this compound inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In Alzheimer's disease research, this compound reduces the production and accumulation of amyloid-beta peptides, which are believed to be toxic to neurons. In Parkinson's disease research, this compound protects dopaminergic neurons from oxidative stress-induced cell death and reduces inflammation in the brain.
实验室实验的优点和局限性
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for specific enzymes or receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
未来方向
There are several potential future directions for research on N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the effects of this compound on other disease models, such as multiple sclerosis or Huntington's disease.
3. Development of this compound derivatives with improved solubility and selectivity.
4. Investigation of the potential use of this compound as a diagnostic tool for Alzheimer's disease or Parkinson's disease.
5. Evaluation of the safety and efficacy of this compound in clinical trials for various diseases.
In conclusion, this compound is a chemical compound that has shown promise for its potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations and future directions for use in lab experiments.
合成方法
The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide involves several steps, including the reaction of 4-(4-ethylpiperazin-1-yl)aniline with 2-bromo-1-benzofuran, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with 2,2,2-trifluoroacetic acid. The yield of this compound is typically around 50%, and the purity can be further improved through recrystallization.
科学研究应用
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the mitogen-activated protein kinase (MAPK) pathway. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
属性
分子式 |
C21H23N3O2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-2-23-11-13-24(14-12-23)18-9-7-17(8-10-18)22-21(25)20-15-16-5-3-4-6-19(16)26-20/h3-10,15H,2,11-14H2,1H3,(H,22,25) |
InChI 键 |
OSTMXJMDWTTWEB-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
规范 SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251307.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251308.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251309.png)

![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)

![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)
![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)


